molecular formula C21H16O3 B14321629 5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde CAS No. 110318-81-5

5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde

Cat. No.: B14321629
CAS No.: 110318-81-5
M. Wt: 316.3 g/mol
InChI Key: NJFZQNXFPUESJG-UHFFFAOYSA-N
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Description

5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde is a complex organic compound with a unique structure that combines naphthalene and azulene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method involves the use of Grignard reagents, which react with azulene derivatives to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde is unique due to its combined naphthalene and azulene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

110318-81-5

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

11,18-dimethoxytetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene-9-carbaldehyde

InChI

InChI=1S/C21H16O3/c1-23-20-15-10-6-7-11-16(15)21(24-2)19-17(12-22)13-8-4-3-5-9-14(13)18(19)20/h3-12H,1-2H3

InChI Key

NJFZQNXFPUESJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=C(C4=CC=CC=CC4=C31)C=O)OC

Origin of Product

United States

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